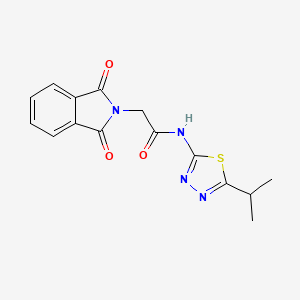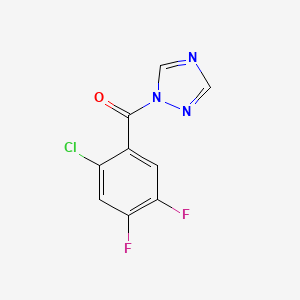
3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound belonging to the benzothiophene class. Compounds in this category often exhibit a range of biological activities and are of interest in pharmaceutical and material science research.
Synthesis Analysis
The synthesis of similar benzothiophene derivatives typically involves reactions of substituted benzothiophene carboxylic acid chlorides with various amines. For instance, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides involved reactions with cyanamides (Ried, Oremek, & Guryn, 1980).
Molecular Structure Analysis
Structural analysis of benzothiophene derivatives is often conducted using X-ray diffraction, IR spectroscopy, and quantum chemical computations. For example, a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using these methods, providing insights into its molecular geometry and vibrational frequencies (Demir et al., 2015).
Chemical Reactions and Properties
Benzothiophene derivatives often undergo various chemical reactions, producing new compounds with different properties. For instance, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides led to the formation of new carboxamides (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
Physical properties such as crystal structure and intermolecular interactions are key aspects. A related compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was characterized by IR, NMR, and mass spectral analysis, revealing its structure and stability (Naganagowda et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are determined through various analytical techniques. For example, the antioxidant properties of similar compounds can be determined using tests like the DPPH free radical scavenging test (Demir et al., 2015).
科学的研究の応用
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, including compounds structurally similar to 3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide, have been studied for their biological activities. For instance, two biologically active thiophene-3-carboxamide derivatives were reported to exhibit antibacterial and antifungal properties. The molecular structure of these compounds was characterized by intermolecular C-H...O hydrogen bonds and intramolecular N-H...N hydrogen bonds, which contribute to their biological activity by locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2005).
Anti-Inflammatory Agents
Research has also focused on the anti-inflammatory potential of molecules with similar structural features. For example, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was synthesized as part of a program targeting novel molecules for potential anti-inflammatory applications, based on the activity of structurally related compounds (Gerard P. Moloney, 2000).
Synthesis and Characterization
The synthesis and structural characterization of related compounds provide insights into the chemical properties that may influence their biological activities. For instance, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization has been described, offering a method for creating diverse derivatives with potential scientific applications (Patrick A. Pié and L. Marnett, 1988).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were analyzed, indicating the potential for similar compounds to exhibit antioxidant properties. This study utilized X-ray diffraction, IR spectroscopy, and DFT calculations to investigate the compound's structure and activity (S. Demir et al., 2015).
Corrosion Inhibition
Some organic compounds, including thiophene derivatives, have been studied for their ability to inhibit corrosion in metal surfaces, indicating a potential application of 3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide in materials science (O. Khalifa and S. M. Abdallah, 2011).
特性
IUPAC Name |
3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-10-6-7-13-14(8-10)22-16(15(13)18)17(20)19-11-4-3-5-12(9-11)21-2/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZMSIVFMOZMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)


![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)